(R)-3-Amino-3-(pyridin-4-YL)propanoic acid
Overview
Description
3-Pyridinepropionic acid, a compound with a similar structure, is commonly used as a ligand to make coordination polymers . The crystal structure of 3-pyridinepropionic acid (3-(pyridin-3-yl) propionic acid) has been investigated .
Molecular Structure Analysis
The molecular structure of 3-Pyridinepropionic acid has been studied. It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .
Physical and Chemical Properties Analysis
3-Pyridinepropionic acid has a melting point of 156-160 °C (lit.) .
Scientific Research Applications
Food Science and Flavor Chemistry
One notable application is in the realm of food science, particularly in understanding the Maillard reaction, which is crucial for synthesizing flavors. The research on pyrazines, which are volatile compounds contributing to the nutty and roasted flavors in food products, highlights the role of amino acids in promoting the generation of desirable flavors during food processing. This indicates that specific amino acids, possibly including derivatives like "(R)-3-Amino-3-(pyridin-4-YL)propanoic acid," could influence the production of flavors via the Maillard reaction (Hang Yu et al., 2021) (Yu et al., 2021).
Analytical Chemistry
In analytical chemistry, derivatives of pyridine, such as "this compound," have been applied in the development of analytical methods. The ninhydrin reaction, for instance, is fundamental for analyzing amino acids, peptides, and proteins across various scientific fields, indicating the broad applicability of pyridine derivatives in facilitating crucial analytical reactions (M. Friedman, 2004) (Friedman, 2004).
Medicinal Chemistry and Drug Synthesis
Pyridine derivatives are integral in medicinal chemistry, serving as scaffolds for drug development due to their versatile binding modes with biological targets. This underscores their importance in synthesizing a wide range of pharmaceutical compounds, including kinase inhibitors, where the pyrazolo[3,4-b]pyridine structure has been particularly noted for its effectiveness (Steve Wenglowsky, 2013) (Wenglowsky, 2013).
Chemical Synthesis and Material Science
The compound's role extends into chemical synthesis and material science, where its derivatives are explored for creating corrosion inhibitors. Quinoline derivatives, for example, exhibit significant anticorrosive properties, suggesting that similar compounds, including "this compound," could be leveraged for protecting materials from corrosion (C. Verma et al., 2020) (Verma et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(3R)-3-amino-3-pyridin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGKMIKUOPFTO-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651166 | |
Record name | (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678969-18-1 | |
Record name | (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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